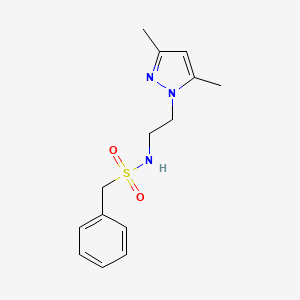

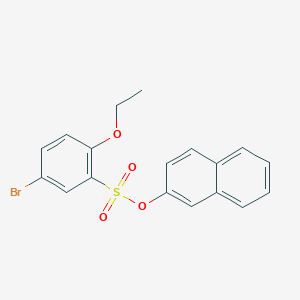

![molecular formula C19H18N4O2S B2944603 13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 379251-50-0](/img/structure/B2944603.png)

13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“9,10-dimethyl-5-morpholino-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one” is a chemical compound with the linear formula C23H17ClN4O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., of this compound are not available in the current resources .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry : The compound has been studied for its properties in heterocyclic chemistry. For example, Clark and Smith (1972) investigated the cleavage of pyrimido[5,4-e]-as-triazin-5(6H)-one by nucleophiles, which is related to the morpholino group present in the compound (Clark & Smith, 1972).

Synthesis and Applications : The compound's derivatives have been synthesized for various applications. Lei et al. (2017) described a rapid and green synthetic method for a morpholine derivative, highlighting its importance as an intermediate in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

Novel Heterocyclic Systems : The synthesis of novel heterocyclic systems involving morpholino groups and related structures has been a focus of research. Karimian and Karimi (2020) synthesized new compounds with morpholino groups, contributing to the development of diverse heterocyclic systems (Karimian & Karimi, 2020).

Chemistry and Cyclization Reactions : The chemistry and cyclization reactions of related derivatives have been explored. Badr et al. (1992) investigated the treatment of pyrimido thienoquinoxaline derivatives, which are structurally related to the compound (Badr et al., 1992).

Anticancer Properties : Some studies have focused on the anticancer properties of derivatives of this compound. Liu et al. (2014) designed and synthesized thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds, showing potent antitumor activities (Liu et al., 2014).

Synthesis and Biological Evaluation : The synthesis and biological evaluation of related pyrimidine derivatives as PI3 kinase inhibitors were conducted by Hayakawa et al. (2007), highlighting the compound's relevance in developing novel inhibitors (Hayakawa et al., 2007).

Neurotropic Activity : The neurotropic activity of thieno[3,2-d]pyrimidine derivatives has been studied. Paronikyan et al. (2010) developed methods for the synthesis of condensed thieno[3,2-d]pyrimidines and investigated their neurotropic properties (Paronikyan et al., 2010).

Safety and Hazards

Mecanismo De Acción

It’s worth noting that compounds with a pyrimidopyrimidine scaffold, which is similar to the structures of the compounds , have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Propiedades

IUPAC Name |

13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-11-12(2)26-18-15(11)19(24)23-16(20-18)13-5-3-4-6-14(13)17(21-23)22-7-9-25-10-8-22/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKIEBZHNAITAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)N5CCOCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

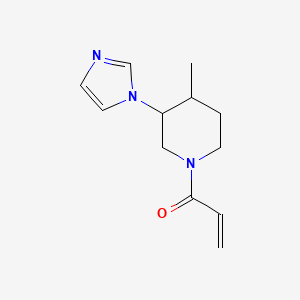

![2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid](/img/structure/B2944522.png)

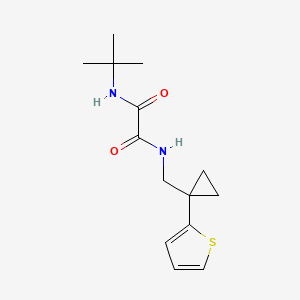

![N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2944532.png)

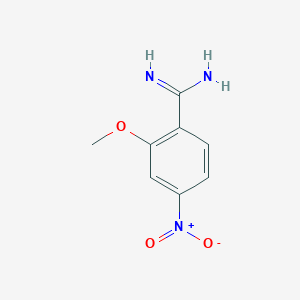

![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2944535.png)

![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)